![molecular formula C23H24ClN3O4 B5205567 ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate CAS No. 5936-08-3](/img/structure/B5205567.png)
ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate
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Overview
Description
Ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate, also known as CP-122,288, is a chemical compound that belongs to the class of pyrrolidines. It has been extensively studied for its potential use as a therapeutic agent for various diseases.
Mechanism of Action
Ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate acts as a selective antagonist of the 5-HT1B receptor and a partial agonist of the 5-HT1A receptor. The 5-HT1B receptor is involved in the regulation of serotonin release, while the 5-HT1A receptor is involved in the regulation of anxiety and depression. By blocking the 5-HT1B receptor and activating the 5-HT1A receptor, ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate can modulate the release of serotonin and improve mood and anxiety-related behaviors.
Biochemical and Physiological Effects:
ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate has been shown to have several biochemical and physiological effects, including the modulation of serotonin release, the reduction of anxiety and depression-related behaviors, and the improvement of cognitive function. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
Ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate has several advantages for lab experiments, including its high selectivity and potency, its well-established synthesis method, and its availability from commercial sources. However, it also has some limitations, including its potential toxicity and the need for further studies to establish its safety and efficacy in humans.
Future Directions
Ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate has several potential future directions for research, including its use as a therapeutic agent for various diseases, the investigation of its neuroprotective effects, and the development of new compounds based on its structure. Further studies are also needed to establish its safety and efficacy in humans and to explore its potential for combination therapy with other drugs.
Synthesis Methods
Ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate can be synthesized by the reaction of 4-benzyloxy-2-nitrobenzoic acid with ethyl 4-aminobenzoate in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting intermediate is then reacted with 3-(4-(3-chlorophenyl)-1-piperazinyl)propylamine in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide to yield ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate.
Scientific Research Applications
Ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate has been extensively studied for its potential use as a therapeutic agent for various diseases, including schizophrenia, depression, anxiety, and other psychiatric disorders. It has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
ethyl 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-2-31-23(30)16-6-8-18(9-7-16)27-21(28)15-20(22(27)29)26-12-10-25(11-13-26)19-5-3-4-17(24)14-19/h3-9,14,20H,2,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCBPIJLGXTPRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386990 |
Source
|
Record name | ethyl 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate | |
CAS RN |
5936-08-3 |
Source
|
Record name | ethyl 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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